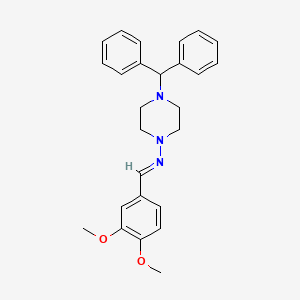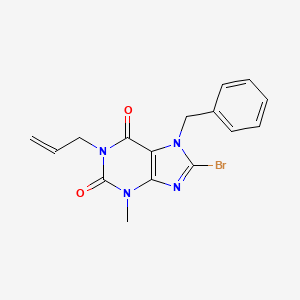
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds, consisting of fused benzene and imidazole rings. This particular compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to the phenyl ring, along with a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol typically involves the condensation of o-phenylenediamine with 4,6-dichlorophenol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid, which facilitates the cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of cell proliferation . Additionally, the compound may exert its effects through the generation of reactive oxygen species (ROS) and induction of oxidative stress in target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic drug.
Mebendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Uniqueness
2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol is unique due to the presence of two chlorine atoms and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzimidazole moiety may enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
52828-99-6 |
|---|---|
Molekularformel |
C13H8Cl2N2O |
Molekulargewicht |
279.12 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol |
InChI |
InChI=1S/C13H8Cl2N2O/c14-7-5-8(12(18)9(15)6-7)13-16-10-3-1-2-4-11(10)17-13/h1-6,18H,(H,16,17) |
InChI-Schlüssel |
WDDJYCGSDUNBHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}acetamide](/img/structure/B11983104.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983112.png)


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11983118.png)
![2-(4-Fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11983120.png)
![9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11983123.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(pentafluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11983142.png)
![{(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11983162.png)
![2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid](/img/structure/B11983164.png)

![2-(Naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11983174.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983179.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983182.png)
